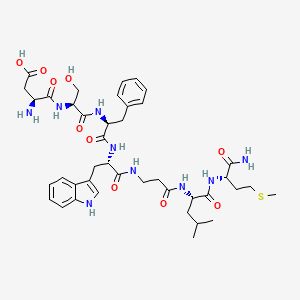
(Trp7,b-Ala8)-Neurokinin A (4-10)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Trp7,b-Ala8)-Neurokinin A (4-10)” is a chemical compound with the molecular formula C41H57N9O10S and a molecular weight of 868.02 . It is available for purchase from various suppliers .
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving "(Trp7,b-Ala8)-Neurokinin A (4-10)" .Physical And Chemical Properties Analysis
“(Trp7,b-Ala8)-Neurokinin A (4-10)” has a molecular weight of 868.02 . Additional physical and chemical properties are not provided in the search results.科学的研究の応用
Selective NK-2 Receptor Agonism : (Trp7,β-Ala8)-Neurokinin A (4-10) acts as a selective NK-2 tachykinin receptor agonist. It has been found effective in producing rat bladder contraction and bronchospasm in guinea-pigs, effects associated with NK-2 receptors activation. However, it shows weak activity in causing hypotension or plasma extravasation in rats and salivation in guinea-pigs, which are effects typically involving NK-1 receptors (Maggi et al., 1990).
Neurokinin Receptor Characterization : The compound is utilized in studies aimed at characterizing neurokinin receptors and determining their roles in physiopathology. Chemical modifications in NKA (4-10) sequences, like the inclusion of β-Ala in position 8, lead to compounds that maintain weak agonistic activities on NK-1 and NK-2 receptors (Drapeau et al., 1990).
Structure-Activity Studies : Research has been conducted to identify selective agonists for NK-2 receptors. In these studies, (Trp7,β-Ala8)-Neurokinin A (4-10) has been identified as a selective agonist, providing insights into the minimum structure required for NK-2 receptor activation (Regoli et al., 1990).
Pharmacological Evidence in Cell Models : The compound has been used in pharmacological studies involving murine neuroblastoma C1300 cells to understand the features of NK2 neurokinin receptors. It was found that (Trp7,β-Ala8)-Neurokinin A (4-10) did not stimulate an increase in intracellular free Ca2+ in these cells, suggesting the presence of NK2 receptors with different characteristics from known ones (Fukuhara et al., 1995).
Radioligand Binding Studies : It has also been used as a novel radioligand for assessing the binding characteristics of NK2 receptors. Studies have shown that (Trp7,β-Ala8)-Neurokinin A (4-10) binds specifically and in a concentration-dependent manner to NK2 receptors (Goso et al., 1995).
Role in Modulating Nervous System Responses : The compound has been used to investigate the involvement of NK3 receptors in anxiety, providing insights into the physiological roles of different tachykinins in the nervous system (Ribeiro et al., 1999).
作用機序
Safety and Hazards
将来の方向性
The future directions or potential applications for “(Trp7,b-Ala8)-Neurokinin A (4-10)” are not specified in the search results .
Relevant Papers The search results do not provide specific references to papers or scientific literature related to "(Trp7,b-Ala8)-Neurokinin A (4-10)" . For a comprehensive literature review, it is recommended to search academic databases such as PubMed or Google Scholar.
特性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)/t27-,29-,30-,31-,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJTYHIRISXJZ-AOUUIGKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N9O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of using (Trp7,β-Ala8)-Neurokinin A (4-10) in studying neurokinin receptor function, particularly in the context of the provided research papers?
A1: The research papers provided utilize (Trp7,β-Ala8)-Neurokinin A (4-10) primarily as a pharmacological tool to investigate the role of NK-3 receptors in various physiological and pathological processes.
- In the study exploring scopolamine-induced memory impairment, (Trp7,β-Ala8)-Neurokinin A (4-10) was used to assess whether NK-3 receptor activation could mitigate memory deficits []. Although the results did not confirm a direct involvement of NK-3 receptors, the study highlights the importance of using selective agonists like (Trp7,β-Ala8)-Neurokinin A (4-10) to dissect the specific contributions of different neurokinin receptor subtypes.
Q2: Are there any documented instances of (Trp7,β-Ala8)-Neurokinin A (4-10) exhibiting off-target effects or interacting with other receptor systems?
A: While designed for NK-3 receptor selectivity, the research on (Trp7,β-Ala8)-Neurokinin A (4-10) reveals potential for off-target effects. The study investigating its ability to reverse scopolamine-induced memory impairment found that its effects were not blocked by a known NK-3 receptor antagonist []. This suggests that (Trp7,β-Ala8)-Neurokinin A (4-10) might interact with other targets besides NK-3 receptors, leading to the observed pharmacological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)
![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)
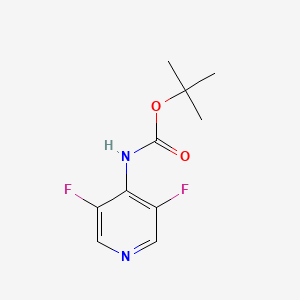
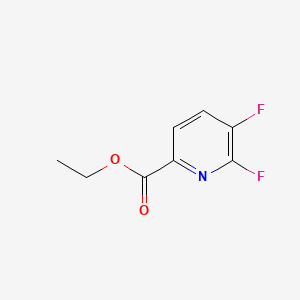
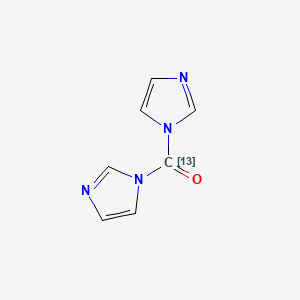
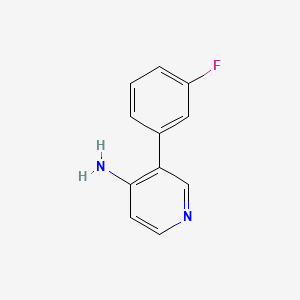
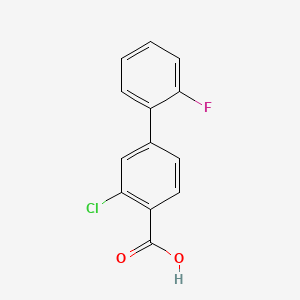


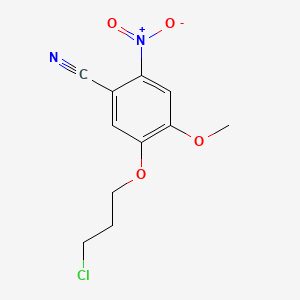


![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)